Cas no 1600817-63-7 (4-propylhept-1-en-3-one)
4-propylhept-1-en-3-one Chemical and Physical Properties
Names and Identifiers
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- 4-propylhept-1-en-3-one
- SCHEMBL8743001
- 1600817-63-7
- EN300-1844814
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- Inchi: 1S/C10H18O/c1-4-7-9(8-5-2)10(11)6-3/h6,9H,3-5,7-8H2,1-2H3
- InChI Key: BPZJHMKLPINTHZ-UHFFFAOYSA-N
- SMILES: O=C(C=C)C(CCC)CCC
Computed Properties
- Exact Mass: 154.135765193g/mol
- Monoisotopic Mass: 154.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
4-propylhept-1-en-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844814-1g |
4-propylhept-1-en-3-one |
1600817-63-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-5g |
4-propylhept-1-en-3-one |
1600817-63-7 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-10g |
4-propylhept-1-en-3-one |
1600817-63-7 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-0.05g |
4-propylhept-1-en-3-one |
1600817-63-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-0.1g |
4-propylhept-1-en-3-one |
1600817-63-7 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-0.25g |
4-propylhept-1-en-3-one |
1600817-63-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-0.5g |
4-propylhept-1-en-3-one |
1600817-63-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-1.0g |
4-propylhept-1-en-3-one |
1600817-63-7 | 1g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1844814-2.5g |
4-propylhept-1-en-3-one |
1600817-63-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1844814-5.0g |
4-propylhept-1-en-3-one |
1600817-63-7 | 5g |
$3273.0 | 2023-06-01 |
4-propylhept-1-en-3-one Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-propylhept-1-en-3-one
Introduction to 4-Propylhept-1-en-3-one (CAS No. 1600817-63-7)
4-Propylhept-1-en-3-one (CAS No. 1600817-63-7) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its alkenone framework, which consists of a seven-carbon chain with a double bond at the first position and a ketone group at the third position, further substituted with a propyl group.
The molecular formula of 4-Propylhept-1-en-3-one is C10H18O, and its molecular weight is approximately 154.25 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including alkylation, elimination, and oxidation processes. These synthetic routes are designed to ensure high yields and purity, making 4-Propylhept-1-en-3-one suitable for various applications.
In the realm of pharmaceutical research, 4-Propylhept-1-en-3-one has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 4-Propylhept-1-en-3-one exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that the compound could be further developed into therapeutic agents for treating inflammatory diseases.
Beyond its pharmaceutical applications, 4-Propylhept-1-en-3-one has also been investigated for its potential use in materials science. The compound's unique chemical structure makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have demonstrated that 4-Propylhept-1-en-3-one can be used as a building block for the synthesis of polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, aerospace, and automotive industries.
In the field of chemical synthesis, 4-Propylhept-1-en-3-one serves as a versatile intermediate for the preparation of more complex molecules. Its reactive functional groups allow for a wide range of chemical transformations, including nucleophilic additions, electrophilic substitutions, and coupling reactions. This versatility makes it an important reagent in organic synthesis laboratories around the world. A recent review article in Organic Letters highlighted several novel synthetic strategies that utilize 4-Propylhept-1-en-3-one as a key intermediate in the synthesis of bioactive natural products and pharmaceutical candidates.
The physical properties of 4-Propylhept-1-en-3-one are also noteworthy. It is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol and dichloromethane. The compound's boiling point is around 200°C at atmospheric pressure, making it suitable for use in various industrial processes without significant thermal degradation. Additionally, its low toxicity and environmental impact make it an attractive choice for green chemistry applications.
In conclusion, 4-Propylhept-1-en-3-one (CAS No. 1600817-63-7) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and favorable physical properties position it as a valuable reagent in pharmaceutical research, materials science, and chemical synthesis. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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